molecular formula C22H24N2O B5755976 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine

1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine

Cat. No. B5755976
M. Wt: 332.4 g/mol
InChI Key: UKTGPJZPPUPWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. In

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, it has been studied as a potential treatment for schizophrenia and other psychotic disorders. In oncology, it has been investigated for its potential to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
In addition to its effects on serotonin and dopamine receptors, 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine has been shown to affect other neurotransmitter systems, such as the noradrenergic and glutamatergic systems. It has also been shown to modulate the activity of various ion channels, including the GABA-A receptor and the NMDA receptor. These biochemical and physiological effects are thought to contribute to its therapeutic potential in various fields of medicine.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine is its relatively low toxicity and good solubility in aqueous and organic solvents, which makes it suitable for use in various lab experiments. However, its limited availability and high cost can be a limitation for some researchers.

Future Directions

There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel cancer therapy, either alone or in combination with other anticancer drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.

Synthesis Methods

The synthesis of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthylmethyl chloride with phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization or column chromatography.

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-11-18(20-9-5-6-10-21(20)22)17-23-13-15-24(16-14-23)19-7-3-2-4-8-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTGPJZPPUPWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine

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